2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine
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Overview
Description
2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine is a complex organic compound that features a unique structure incorporating both diethoxy and methoxybenzo[d][1,3]dioxole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzo[d][1,3]dioxole with an appropriate amine under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Uniqueness
2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of diethoxy and methoxybenzo[d][1,3]dioxole groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C15H23NO5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
2,2-diethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H23NO5/c1-4-18-13(19-5-2)9-16-8-11-6-7-12-15(14(11)17-3)21-10-20-12/h6-7,13,16H,4-5,8-10H2,1-3H3 |
InChI Key |
VHRHNRJVCHFFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=C(C2=C(C=C1)OCO2)OC)OCC |
Origin of Product |
United States |
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